SB-202474 -

SB-202474

Catalog Number: EVT-281959
CAS Number:
Molecular Formula: C17H17N3O
Molecular Weight: 279.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-[5-ethyl-2-(4-methoxyphenyl)-1H-imidazol-4-yl]pyridine, commonly known as SB-202474, is a synthetic organic compound frequently employed in biochemical and pharmacological research. It serves as a structurally similar, inactive analog of the pyridinyl imidazole compound, SB-203580, a potent and selective inhibitor of p38 mitogen-activated protein kinase (p38 MAPK) [, , , , , , ]. This inactive nature makes SB-202474 a crucial negative control in experiments studying the effects of p38 MAPK inhibition.

SB-203580

  • Compound Description: 4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole is a potent and selective inhibitor of p38 mitogen-activated protein kinase (p38 MAPK). [, , , , , , , ] It has been widely used to study the role of p38 MAPK in various cellular processes, including inflammation, apoptosis, and cell differentiation.
  • Relevance: SB-203580 is a structurally related compound to SB-202474 and serves as a positive control in many of the studies. [, , , , , , , ] While SB-203580 effectively inhibits p38 MAPK, SB-202474 displays significantly weaker inhibitory activity against this kinase. This difference in activity is often exploited to dissect the specific involvement of p38 MAPK in cellular responses.

SB-202190

  • Compound Description: 4-(4-Fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)-1H-imidazole is another selective inhibitor of p38 MAPK, often used in conjunction with SB-203580 to confirm the involvement of p38 MAPK in observed effects. [, ]
  • Relevance: Similar to SB-203580, SB-202190 serves as a positive control for p38 MAPK inhibition, highlighting the contrasting inactivity of SB-202474 in this context. [, ] The use of both inhibitors strengthens the evidence for p38 MAPK's role when a response is blocked by both SB-203580 and SB-202190 but not by SB-202474.
  • Compound Description: 4-(4-Fluorophenyl)-2-(4-nitrophenyl)-5-(4-pyridyl)-1H-imidazole is a selective p38 MAPK inhibitor often used alongside SB-203580 to validate the involvement of this kinase in specific cellular responses. [, ]
  • Relevance: Similar to SB-203580 and SB-202190, PD-169316 serves as a positive control, showcasing the contrasting lack of p38 MAPK inhibition by SB-202474. [, ] Observing a biological effect being blocked by SB-203580, SB-202190, and PD-169316, but not by SB-202474, reinforces the evidence for p38 MAPK's specific involvement.
  • Compound Description: A naturally occurring prostaglandin involved in various physiological processes, including smooth muscle contraction. [] In the context of these studies, PGF is used as a vasoconstrictor to investigate the role of p38 MAPK in regulating vascular tone.
  • Compound Description: A nitric oxide (NO) donor used to induce vasodilation. []
  • Relevance: In the context of these studies, SNP is used to examine the interplay between p38 MAPK and NO signaling pathways in regulating vascular tone. [] Specifically, the ability of SB-203580 to enhance SNP-mediated vasorelaxation suggests a potential interaction between p38 MAPK and NO signaling.

S-nitroso-N-acetylpenicillamine (SNAP)

  • Compound Description: A nitric oxide (NO) donor used to induce vasodilation. []
  • Relevance: SNAP is used alongside SB-203580 to demonstrate that p38 MAPK inhibition enhances NO-mediated vasorelaxation in a manner independent of cytosolic calcium concentration ([Ca2+]i) changes. []

PD 98059

  • Compound Description: 2′-Amino-3′-methoxyflavone is a selective inhibitor of mitogen-activated protein kinase kinase (MEK), the upstream kinase responsible for activating extracellular signal-regulated kinases (ERK1/2). [, ]
  • Relevance: PD 98059 is used as a negative control for p38 MAPK inhibition, as it specifically targets the MEK/ERK pathway. [, ] The lack of effect by PD 98059 on certain cellular responses, while SB-203580 exhibits an effect, emphasizes the specific involvement of the p38 MAPK pathway.

U0126

  • Compound Description: 1,4-Diamino-2,3-dicyano-1,4-bis(methylthio)butadiene is another selective inhibitor of MEK, often used alongside PD 98059 to confirm the involvement (or lack thereof) of the MEK/ERK pathway in observed effects. [, ]
  • Relevance: Similar to PD 98059, U0126 serves as a negative control for p38 MAPK inhibition. [, ] When a cellular response is unaffected by U0126 but is altered by SB-203580, it strengthens the argument for a specific role of the p38 MAPK pathway, distinct from the MEK/ERK cascade.
Overview

SB 202474, chemically known as 4-[5-ethyl-2-(4-methoxyphenyl)-1H-imidazol-4-yl]pyridine, is a synthetic compound primarily used in biochemical research as a negative control in studies involving p38 mitogen-activated protein kinase (MAPK) inhibitors. It serves as a structural analog to more potent inhibitors like SB 202190 and SB 203580, which specifically target p38α and p38β MAP kinases. The compound is characterized by its unique imidazole and pyridine structure, which contributes to its biochemical activity and solubility in organic solvents such as dimethyl sulfoxide and methanol .

Synthesis Analysis

The synthesis of SB 202474 involves several key steps:

  1. Formation of the Imidazole Ring: The synthesis begins with the cyclization of appropriate precursors to create the imidazole ring. This is typically achieved through the reaction of an aldehyde with an amine and a nitrile under acidic conditions.
  2. Substitution Reactions: Following the formation of the imidazole ring, various substituents are introduced via nucleophilic substitution reactions. This step is crucial for modifying the compound's properties.
  3. Final Assembly: The final step involves coupling the substituted imidazole with a pyridine derivative to yield SB 202474. This multi-step synthesis requires careful control of reaction conditions to ensure high yield and purity of the final product.
Molecular Structure Analysis

SB 202474 has a complex molecular structure that can be described as follows:

  • Chemical Formula: C16H18N2O
  • Molecular Weight: Approximately 270.33 g/mol
  • Structural Features: The compound features an imidazole ring connected to a pyridine moiety, with ethyl and methoxyphenyl substituents enhancing its biological activity.

The structural representation highlights the arrangement of atoms and functional groups, which are critical for its interaction with biological targets .

Chemical Reactions Analysis

SB 202474 is involved in various chemical reactions, including:

  • Oxidation: Under certain conditions, SB 202474 can undergo oxidation, potentially leading to the formation of oxidized derivatives such as carboxylic acids or ketones. Common oxidizing agents used include potassium permanganate and chromium trioxide.
  • Reduction: The compound can also participate in reduction reactions, modifying its functional groups through reagents like sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The introduction of different alkyl or acyl groups can be accomplished using alkyl halides or acyl chlorides in substitution reactions.

These reactions are fundamental for modifying SB 202474 to explore its chemical properties and potential applications.

Mechanism of Action

SB 202474 acts primarily as a negative control in studies investigating the p38 MAPK pathway. Unlike its active counterparts (SB 202190 and SB 203580), it does not inhibit p38 MAPK activity but serves as a reference compound to distinguish specific effects during experimental assays.

The mechanism involves:

  1. Target Interaction: While SB 202474 does not engage directly with p38 MAPK, it is structurally similar enough to provide insights into the binding characteristics of active inhibitors.
  2. Biochemical Pathways: It is associated with the regulation of various cellular processes influenced by p38 MAPK signaling, including cytokine production and cell migration .

This understanding aids researchers in delineating the roles of active versus inactive compounds in biochemical pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of SB 202474 include:

  • Solubility: Soluble in dimethyl sulfoxide and methanol.
  • Stability: Recommended storage at -20°C, protected from light to maintain stability.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.

These properties are essential for laboratory handling and application in experimental settings .

Applications

SB 202474 is predominantly utilized in scientific research, particularly in studies involving:

  • p38 MAPK Inhibition Studies: As a negative control compound, it helps differentiate between specific effects of active inhibitors on cellular pathways.
  • Biochemical Assays: It is employed in various assays to investigate cellular responses mediated by p38 MAPK without exerting direct inhibitory effects.
  • Drug Development Research: Understanding the interactions and effects of SB 202474 aids in developing new therapeutic agents targeting MAPK pathways .
Role of SB 202474 in Mitogen-Activated Protein Kinase (MAPK) Research

SB 202474 as a Negative Control in p38 MAPK Inhibition Studies

SB 202474 (CAS 172747-50-1) is a chemically engineered pyridinyl imidazole compound specifically designed to serve as a negative control in studies investigating p38 mitogen-activated protein kinase (MAPK) signaling pathways. Unlike its structural analogs SB 202190 and SB 203580, SB 202474 exhibits no inhibitory activity against p38α or p38β isoforms, even at concentrations up to 100 µM. This functional inertness is critical for distinguishing true p38-mediated effects from non-specific cellular responses in experimental models [1] [3] [8].

In blastocyst formation studies, SB 202474 was instrumental in validating p38 MAPK's role in tight junction regulation. When embryos were treated with 20 µM SB 202474, no significant reduction in blastocyst diameter occurred compared to controls (53.20 ± 2.37 microns vs. 54.87 ± 0.62 microns). Conversely, active p38 inhibitors like SB 220025 caused dose-dependent reductions (47.01 ± 0.84 microns at 20 µM). This confirmed that impaired blastocyst expansion resulted specifically from p38 inhibition rather than compound toxicity [2]. Similarly, neural stem cell (NSC) proliferation studies demonstrated that SB 202474 treatment failed to induce neurosphere expansion, whereas active inhibitors (SB 202190/SB 203580) enhanced NSC growth rates by >50%. This established p38 MAPK as an intrinsic negative regulator of NSC proliferation [5].

Table 1: Functional Comparison of SB 202474 and Active p38 Inhibitors

PropertySB 202474SB 203580SB 202190
p38α Inhibition (IC₅₀)>100 µM0.3–0.5 µM0.05–0.1 µM
Effect on Blastocyst SizeNo change25% reduction28% reduction
Neural Stem Cell ProliferationBaseline>50% increase>50% increase
Melanogenesis SuppressionYesYesYes

Structural Analogy to Active Kinase Inhibitors and Its Implications for Experimental Design

The molecular architecture of SB 202474 (C₁₇H₁₇N₃O; MW 279.34 g/mol) features a conserved pyridinyl imidazole core identical to active p38 inhibitors, with strategic modifications that abolish kinase binding. Specifically, the absence of a 4-fluorophenyl group (present in SB 202190) and substitution at the C4 position disrupt hydrogen bonding with the p38 ATP-binding pocket's hinge region. This preserves physicochemical properties—including solubility, cell permeability, and protein binding—while eliminating target engagement [4] [8] [9].

This structural mimicry introduces critical experimental design considerations:

  • Solvent & Concentration Matching: Due to near-identical logP values (SB 202474: 4.35; SB 203580: 4.40), equimolar concentrations in matched solvents (e.g., DMSO ≤0.2%) prevent solvent-related artifacts [8].
  • Off-Target Effect Identification: In melanogenesis studies, both SB 202474 and SB 203580 suppressed melanin synthesis in B16 melanoma cells by 60–75%, despite p38 pathway independence. This revealed off-target effects on tyrosinase regulation unrelated to p38 [1] [8].
  • Scaffold-Specific Artifacts: The shared imidazole ring enables interactions with heme-containing proteins (e.g., cytochrome P450s), necessitating complementary approaches like siRNA to confirm p38-specific phenotypes [8].

Methodological Frameworks for Validating Specificity in MAPK Pathway Studies

SB 202474 enables rigorous validation of p38 MAPK pathway specificity through three complementary frameworks:

A. Pharmacological Specificity Controls

Co-administration with active inhibitors (e.g., 5 µM SB 220025 + 20 µM SB 202474) identifies scaffold-related artifacts. In blastocyst assays, only SB 220025 disrupted tight junction permeability, while SB 202474-treated embryos matched untreated controls in TJP1 localization and Aqp3 expression [2].

B. Genetic Rescue Experiments

Combining SB 202474 with p38α/β siRNA confirms target specificity. When p38 was knocked down in melanocytes, melanogenesis increased by 40%, whereas SB 202474 treatment suppressed it. This discordance confirmed that melanin inhibition by pyridinyl imidazoles occurs via p38-independent mechanisms [8].

C. Cross-Pathway Profiling

SB 202474 controls for off-target kinase inhibition. In ERK phosphorylation assays, 10 µM SB 202474 caused no alteration in phospho-ERK fluorescence intensity, whereas active p38 inhibitors may cross-inhibit JNK at high concentrations. This ensures observed phenotypes derive solely from p38 suppression [2] [9].

Table 2: Applications of SB 202474 in Validating p38 MAPK Studies

Experimental ContextSB 202474 RoleKey Outcome
Blastocyst Cavitation (Mouse)Negative control for SB 220025Confirmed p38 regulates TJ assembly, not osmotic stress
Neural Stem Cell ProliferationControl for SB 202190/SB 203580Verified p38α knockdown mimics inhibitor effects
Melanogenesis (B16 Cells)Exposed off-target tyrosinase inhibitionIdentified ubiquitin-proteasome pathway involvement
LPS-Induced InflammationControl for cytokine suppression assaysRuled out endotoxin scavenging by imidazole core

These frameworks address a key limitation of pharmacological inhibitors: scaffold-driven artifacts. For example, in rhabdomyosarcoma studies, U0126 (MEK inhibitor)-induced p21WAF1 expression was unchanged by SB 202474 but blocked by p38 inhibitors, confirming pathway crosstalk was p38-specific [7].

Properties

Product Name

sb 202474

IUPAC Name

4-[5-ethyl-2-(4-methoxyphenyl)-1H-imidazol-4-yl]pyridine

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

InChI

InChI=1S/C17H17N3O/c1-3-15-16(12-8-10-18-11-9-12)20-17(19-15)13-4-6-14(21-2)7-5-13/h4-11H,3H2,1-2H3,(H,19,20)

InChI Key

MYKGURNPAUBQLJ-UHFFFAOYSA-N

SMILES

CCC1=C(N=C(N1)C2=CC=C(C=C2)OC)C3=CC=NC=C3

Solubility

Soluble in DMSO

Synonyms

4-ethyl-2-(4-methoxyphenyl)-5-(4-pyridyl)-1H-imidazole
SB 202474
SB 202494
SB-202474
SB-202494
SB202474
SB202494

Canonical SMILES

CCC1=C(N=C(N1)C2=CC=C(C=C2)OC)C3=CC=NC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.